(2-Bromo-1-isobutoxyethyl)benzene

Lipophilicity Drug design Partition coefficient

(2-Bromo-1-isobutoxyethyl)benzene (CAS 24622-53-5) is a brominated aromatic ether with the molecular formula C₁₂H₁₇BrO and a molecular weight of 257.17 g/mol. It belongs to the class of brominated aromatic hydrocarbons and bears a branched isobutoxyethyl side chain terminating in a primary alkyl bromide, endowing it with a dual reactive profile suitable for nucleophilic substitution and electrophilic aromatic chemistry.

Molecular Formula C12H17BrO
Molecular Weight 257.17 g/mol
Cat. No. B15327488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-1-isobutoxyethyl)benzene
Molecular FormulaC12H17BrO
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESCC(C)COC(CBr)C1=CC=CC=C1
InChIInChI=1S/C12H17BrO/c1-10(2)9-14-12(8-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
InChIKeyOPAFNYVUCBLKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-1-isobutoxyethyl)benzene (CAS 24622-53-5): Physicochemical Identity and Synthetic Intermediate Profile for Procurement Evaluation


(2-Bromo-1-isobutoxyethyl)benzene (CAS 24622-53-5) is a brominated aromatic ether with the molecular formula C₁₂H₁₇BrO and a molecular weight of 257.17 g/mol . It belongs to the class of brominated aromatic hydrocarbons and bears a branched isobutoxyethyl side chain terminating in a primary alkyl bromide, endowing it with a dual reactive profile suitable for nucleophilic substitution and electrophilic aromatic chemistry . The compound is commercially supplied at ≥98% purity with storage at 2–8°C in sealed, dry conditions and is stable under ambient shipping temperatures . A computed logP of 3.80 and a topological polar surface area (TPSA) of 9.23 Ų are consistent with moderate lipophilicity and limited hydrogen-bonding capacity, properties that govern its behaviour in both synthetic and medicinal chemistry applications .

Why (2-Bromo-1-isobutoxyethyl)benzene Cannot Be Casually Replaced by Ring-Substituted or Chain-Modified Analogs


Within the 2-bromo-1-isobutoxyethyl benzene family, seemingly minor structural modifications—such as the addition of a single methyl, chloro, fluoro, or a second bromine substituent on the aromatic ring—produce measurable shifts in lipophilicity (ΔlogP ≥0.3), steric profile, and electronic character that meaningfully alter reactivity, phase partitioning, and downstream synthetic outcomes . The unsubstituted phenyl core of (2-bromo-1-isobutoxyethyl)benzene offers a defined, neutral baseline: no ring-based directing-group effects compete with the inherent reactivity of the primary alkyl bromide or the benzylic ether, eliminating regioselectivity ambiguities that arise with ortho- or para-substituted comparators . These property differences cannot be compensated for by simple stoichiometric adjustment, making blind substitution a quantifiable risk in multi-step synthetic sequences.

Quantitative Differential Evidence for (2-Bromo-1-isobutoxyethyl)benzene vs. Closest Analogs


Lipophilicity (logP) Comparison: Unsubstituted Phenyl Core Confers Intermediate logP vs. Halo- and Methyl-Substituted Analogs

The computed logP of (2-Bromo-1-isobutoxyethyl)benzene is 3.80, placing it at an intermediate position within the analog series. The 4-methyl analog is 0.30 logP units higher (4.10), the 4-chloro analog is 0.81 units higher (4.61), and the 1-bromo-2-(2-bromo-1-isobutoxyethyl)benzene analog is 0.97 units higher (4.77). A difference of 0.30–0.97 logP units corresponds to a 2- to 9-fold difference in partition coefficient, which is substantial for phase-transfer behaviour, membrane permeability, and chromatographic retention in both synthetic work-up and biological assays . No direct head-to-head experimental logP determination with a shared method was identified for all comparators; data are cross-study computed values.

Lipophilicity Drug design Partition coefficient ADME profiling

Topological Polar Surface Area (TPSA): Minimal TPSA of 9.23 Ų Maximises Passive Membrane Permeability vs. Higher-TPSA Heterocyclic Analogs

(2-Bromo-1-isobutoxyethyl)benzene has a computed TPSA of 9.23 Ų, reflecting its single ether oxygen as the sole hydrogen-bond acceptor and the absence of any hydrogen-bond donor . This TPSA is well below the commonly cited threshold of 60–90 Ų for favourable oral absorption and the ~90 Ų ceiling for blood-brain barrier penetration . In contrast, heterocyclic analogs such as 5-bromo-N-ethyl-2-isobutoxynicotinamide (C₁₂H₁₇BrN₂O₂) carry additional H-bond acceptors (amide carbonyl and pyridine nitrogen), yielding a higher TPSA and correspondingly lower predicted passive permeability. While TPSA values for all close phenyl-ring analogs in this series are similarly low (~9 Ų), the comparison to heterocyclic alternatives that might be considered for similar synthetic roles highlights the superior permeability baseline of the target compound. This is a class-level inference supported by the well-established correlation between TPSA and membrane transport .

Polar surface area Membrane permeability Blood-brain barrier Medicinal chemistry

Absence of Ring Substituents: Defined Reactivity Baseline vs. Regioselectivity Ambiguity in Ortho- and Para-Substituted Analogs

(2-Bromo-1-isobutoxyethyl)benzene carries no additional substituents on the phenyl ring, meaning its aromatic reactivity is governed solely by the weak, inductively electron-withdrawing bromoalkyl-ether side chain. In the bromoethylation patent EP0356235A2, it is explicitly noted that monoalkylbenzene substrates such as isobutylbenzene can be bromoethylated to 1-bromo-1-arylethanes with a high para/ortho ratio when the process is carefully controlled, but that prior art processes suffered from excessive diarylalkane by-product formation and poor regioselectivity for less reactive aromatics . The unsubstituted phenyl core of the target compound provides a consistent, predictable electrophilic aromatic substitution landscape, whereas analogs bearing ortho- or para-methyl, chloro, or bromo substituents introduce competing steric and electronic directing effects that alter both reaction rates and isomer distributions . Quantitative regioselectivity data for the target compound specifically are not published; this is a class-level inference grounded in well-established principles of electrophilic aromatic substitution and the patent's comparative teaching on monoalkylbenzene reactivity.

Regioselectivity Synthetic intermediate Electrophilic aromatic substitution Directing groups

Commercial Purity Benchmark: ≥98% Purity Specification Enables Direct Use Without Additional Purification

The target compound is commercially available at ≥98% purity from established suppliers including Leyan (Product No. 1345091) and is specified for research and further manufacturing use . This purity level is standardised across multiple vendors for this specific CAS number. For comparison, the 4-methyl analog (CAS 1250272-51-5) is also listed at 98% purity by Leyan (Product No. 1351863), while the 1-bromo-2-(2-bromo-1-isobutoxyethyl)benzene analog (CAS 1248612-57-8) is supplied at 97–98% purity depending on vendor . The consistency of the ≥98% purity specification for the target compound across suppliers reduces procurement risk and the likelihood of impurity-driven side reactions in subsequent synthetic steps. The 98% purity threshold also exceeds the typical 95% minimum of many research-grade intermediates, reducing the need for pre-use purification.

Purity specification Procurement quality Synthetic intermediate Vendor comparison

Molecular Weight Advantage: Lowest MW in the 2-Bromo-1-isobutoxyethyl Benzene Series Minimises Cost Per Mole and Maximises Atom Economy

With a molecular weight of 257.17 g/mol, (2-Bromo-1-isobutoxyethyl)benzene is the lowest-MW member of its immediate analog family . Ring-substituted analogs carry additional mass: the 4-methyl analog (C₁₃H₁₉BrO) at 271.19 g/mol (+5.4%), the 4-chloro analog (C₁₂H₁₆BrClO) at 291.61 g/mol (+13.4%), and the dibromo analog 1-bromo-2-(2-bromo-1-isobutoxyethyl)benzene (C₁₂H₁₆Br₂O) at 336.07 g/mol (+30.7%) . For procurement, this means that per gram purchased, the target compound delivers approximately 5–31% more moles of reactive intermediate than the substituted analogs at equivalent pricing. In multi-step synthesis where the compound is used as a stoichiometric reagent, the lower MW translates directly to reduced mass input for a given molar requirement, improving atom economy and reducing waste.

Molecular weight Atom economy Cost efficiency Procurement value

Dual Reactive Sites: Primary Alkyl Bromide Plus Benzylic Ether Enable Orthogonal Functionalisation Strategies Unavailable to Mono-Functional Analogs

(2-Bromo-1-isobutoxyethyl)benzene presents two chemically distinct reactive centres: (i) a primary alkyl bromide (CBr) capable of nucleophilic displacement (SN₂) and (ii) a benzylic ether (CH–OiBu) susceptible to acid-catalysed hydrolysis or Lewis acid-mediated cleavage. This orthogonal reactivity profile allows sequential functionalisation without protecting-group manipulation, a feature absent in simple bromoalkylbenzenes such as (2-bromoethyl)benzene or in analogs where only a single reactive site exists . The isobutoxy group also provides a steric element that can influence diastereoselectivity in reactions at the adjacent chiral centre—the carbon bearing both the phenyl ring and the bromomethyl group is prochiral. While no published quantitative head-to-head comparison of reaction yields exists for the target compound vs. analogs, the bifunctional architecture is a structural feature that distinguishes it from simpler monofunctional alternatives and is documented in the patent literature as a design element for sequential intermediate elaboration .

Orthogonal reactivity Bifunctional building block Nucleophilic substitution Synthetic strategy

Procurement-Driven Application Scenarios for (2-Bromo-1-isobutoxyethyl)benzene Based on Quantitative Differential Evidence


Medicinal Chemistry Probe Design Requiring Defined, Intermediate Lipophilicity

When a medicinal chemistry campaign requires a brominated building block with a logP in the 3.5–4.0 range—high enough for membrane permeability yet not so lipophilic as to cause solubility or promiscuity issues—(2-Bromo-1-isobutoxyethyl)benzene (logP 3.80) represents the optimal choice among commercially available analogs. The 4-chloro (logP 4.61) and dibromo (logP 4.77) analogs are 6–9-fold more lipophilic, increasing the risk of poor aqueous solubility and non-specific binding, while the 4-methyl analog (logP 4.10) is directionally shifted upward . The TPSA of 9.23 Ų ensures that passive membrane permeability is not rate-limiting .

Multi-Step Total Synthesis Where Atom Economy and Cost Per Mole Are Critical

In a linear synthetic sequence where (2-Bromo-1-isobutoxyethyl)benzene is consumed as a stoichiometric intermediate, its MW of 257.17 g/mol delivers 5–31% more reactive equivalents per gram purchased compared to any ring-substituted analog . For a campaign requiring 100 mmol of intermediate, the target compound requires 25.7 g vs. 33.6 g for the dibromo analog—an 8 g (24%) mass saving that translates directly to reduced procurement cost, lower solvent volumes, and diminished waste . The ≥98% purity specification further reduces the need for pre-use purification, preserving atom economy through the synthetic sequence .

Regioselective Aromatic Functionalisation Without Competing Directing-Group Effects

For synthetic routes requiring a clean electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation, halogenation) on a bromoalkyl-ether benzene scaffold, the unsubstituted phenyl ring of (2-Bromo-1-isobutoxyethyl)benzene offers a predictable reactivity landscape free from the ortho/para-directing and steric perturbations introduced by ring substituents present in the 4-methyl, 4-chloro, or 2-bromo analogs . The patent literature explicitly documents that monoalkylbenzene substrates can be bromoethylated with favourable para/ortho ratios when process conditions are optimised, establishing a precedent for regioselective transformations on this substrate class .

Sequential Orthogonal Functionalisation: SN₂ Displacement Followed by Ether Hydrolysis

The dual reactive architecture of (2-Bromo-1-isobutoxyethyl)benzene—a primary alkyl bromide for nucleophilic displacement and a benzylic isobutyl ether for acid-catalysed hydrolysis—enables a two-step, protecting-group-free sequence: (1) SN₂ reaction at the bromomethyl position to install a first diversity element (amine, thiol, azide, etc.), followed by (2) ether cleavage to reveal a secondary benzylic alcohol for further derivatisation. This orthogonal reactivity is absent in simpler monofunctional bromoalkylbenzenes and provides a strategic advantage in library synthesis and intermediate elaboration .

Quote Request

Request a Quote for (2-Bromo-1-isobutoxyethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.